![molecular formula C23H23N3O4S B1672465 N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide CAS No. 469861-49-2](/img/structure/B1672465.png)
N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW438014A: is a potent and selective antagonist of the neuropeptide Y receptor subtype Y5. This compound has been extensively studied for its ability to inhibit food intake and reduce body weight gain in obese rodents . It is primarily used in scientific research to explore the mechanisms of appetite regulation and obesity.
Chemical Reactions Analysis
GW438014A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GW438014A has several scientific research applications, including:
Chemistry: Used to study the structure-activity relationships of neuropeptide Y receptor antagonists.
Biology: Employed in research on appetite regulation and energy homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating obesity and related metabolic disorders.
Industry: Utilized in the development of new drugs targeting neuropeptide Y receptors
Mechanism of Action
GW438014A exerts its effects by selectively binding to and antagonizing the neuropeptide Y receptor subtype Y5. This receptor is involved in the regulation of food intake and energy balance. By blocking this receptor, GW438014A inhibits the signaling pathways that promote appetite and weight gain .
Comparison with Similar Compounds
GW438014A is unique in its high selectivity and potency as a neuropeptide Y receptor subtype Y5 antagonist. Similar compounds include:
BIBP 3226: Another neuropeptide Y receptor antagonist with a broader range of receptor subtype activity.
SR 120819A: A selective antagonist for the neuropeptide Y receptor subtype Y1.
MK-0557: A selective antagonist for the neuropeptide Y receptor subtype Y5, similar to GW438014A but with different pharmacokinetic properties
Properties
CAS No. |
469861-49-2 |
|---|---|
Molecular Formula |
C23H23N3O4S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C22H19N3O.CH4O3S/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17;1-5(2,3)4/h1-14H,15-16H2,(H,23,24,26);1H3,(H,2,3,4) |
InChI Key |
AVYFZOKRFCFQLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW438014A; GW-438014-A; GW 438014 A; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


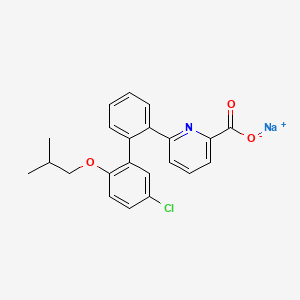
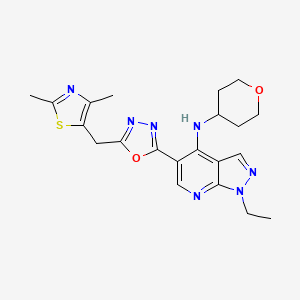

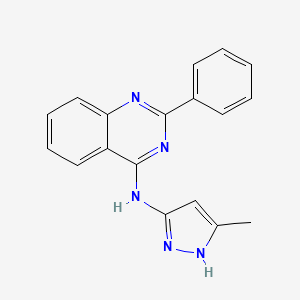
![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672393.png)
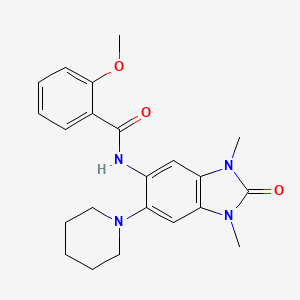
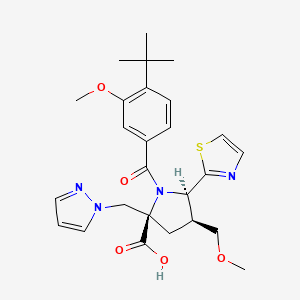
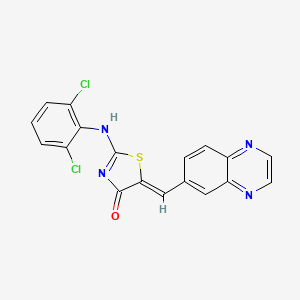
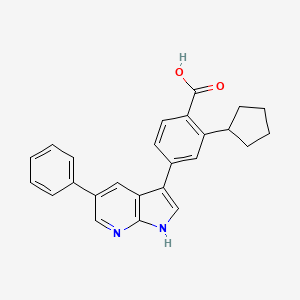
![2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine](/img/structure/B1672398.png)


![5-chloro-2-(hydroxymethyl)-6-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-pyridin-4-one](/img/structure/B1672405.png)
